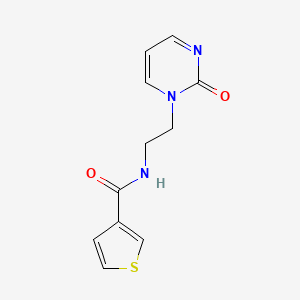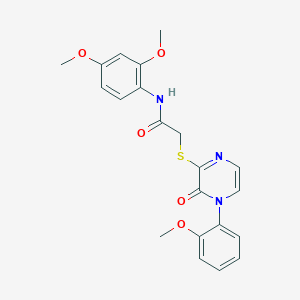![molecular formula C13H18N4O3S B3002713 Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate CAS No. 895007-25-7](/img/structure/B3002713.png)
Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate, is a derivative of the pyrimidine family, which is known for its diverse biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with the 1,2,4-triazolo[1,5-a]pyrimidine ring system have been synthesized and characterized, indicating the potential for similar compounds to exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and has been successfully carried out for similar molecules. For instance, a novel derivative of pyrimidine was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one . This suggests that the synthesis of the compound might also involve a multi-step process including condensation reactions, although the exact synthesis pathway for the specific compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray single crystal diffraction (XRD), FT-IR, 1H and 13C NMR, and UV-Vis spectroscopy . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. Theoretical calculations, including DFT/B3LYP optimizations, have been used to predict the molecular structure and properties, which are in good agreement with experimental data .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions for the compound , they do provide insights into the reactivity of similar compounds. The related compounds' structures suggest potential sites for reactions, such as electrophilic and nucleophilic attacks, which could be relevant for the compound of interest. The molecular docking studies indicate that these compounds can interact with biological targets, implying that they may undergo bioconjugation or other biologically relevant chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various analyses. For example, polymorphism has been observed in similar compounds, which can significantly affect their physical properties and stability . Spectroscopic characterization and DFT calculations provide insights into the electronic properties, such as HOMO-LUMO gaps, which are indicative of chemical reactivity and stability . The antibacterial activity of these compounds has also been evaluated, showing potential for biological applications .
科学的研究の応用
Novel Ring System Discovery
- Researchers discovered a novel ring system while investigating the reaction of functionalized alkyl 3-oxo-butyrates with 5-amino-3-Q-1H-1,2,4-triazoles. This led to the unexpected formation of 5,6-dihydro-6,8-dimethyl-7-ethoxycarbonyl-3-methylthio-1,2,4-triazolo[4,3-a]-1,3-diazepin-5(9H)-one, representing a new chemical structure (Reiter, Pongó, Somorai, & Pallagi, 1990).
Fluorescence Properties
- The synthesis of new compounds related to this chemical, specifically ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl) butanoate, was achieved. Their fluorescence properties were studied, revealing differences in emission spectra in various solvents, which is significant for applications in fluorescence spectroscopy (Krzyżak, Śliwińska, & Malinka, 2015).
Structural Characterization and Synthesis
- The synthesis and structural assignment of novel compounds, such as (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate, have been detailed. This includes insights into their elemental analysis, IR, 1H NMR, and mass spectral data, which are crucial for understanding the chemical properties and potential applications of these compounds (Gomha & Farghaly, 2011).
Rearrangement Studies
- Research on triazolo[4,3-a]pyrimidines, closely related to the chemical , involves studying their rearrangement processes. This includes examining how certain substitutions and reactions can lead to the formation of new structures, as in the case of thiazolo[3,2-a]pyrimidines transforming into triazolo[4,3-a]pyrimidines (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Isomerism and Ring-Chain Transformations
- The study of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates highlights the phenomenon of ring-chain isomerism. This research provides insight into how changes in solvent and substituents can lead to significant structural changes in related compounds (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).
Antitumor Activity
- A novel compound, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, was synthesized and studied for its antitumor activities against specific human cell lines, indicating potential applications in cancer research (Gomha, Muhammad, & Edrees, 2017).
特性
IUPAC Name |
ethyl 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-5-9(11(19)20-6-2)21-13-16-15-12-14-10(18)7(3)8(4)17(12)13/h9H,5-6H2,1-4H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFRSBYJCQNSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C2N1C(=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)
![N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3002635.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)

![4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3002644.png)




![2-[[1-(5-Chloropyridin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B3002650.png)

![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)